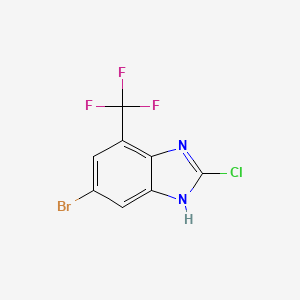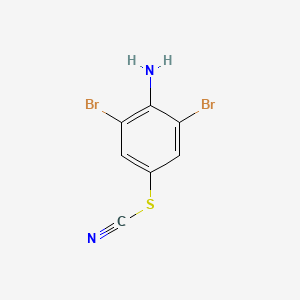
4-Amino-3,5-dibromophenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dibromo-4-thiocyanatoaniline is an organic compound characterized by the presence of bromine, sulfur, and nitrogen atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-thiocyanatoaniline typically involves the bromination of aniline derivatives followed by thiocyanation. One common method involves the use of N,N-dibromo-N,N-bis(2,5-dimethylbenzenesulphonyl)ethylenediamine and N,N-dibromo-2,5-dimethylbenzenesulphonamide in the presence of potassium thiocyanate as a thiocyanating reagent . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2,6-dibromo-4-thiocyanatoaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dibromo-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiocyanate group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted anilines.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Applications De Recherche Scientifique
2,6-dibromo-4-thiocyanatoaniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 2,6-dibromo-4-thiocyanatoaniline involves its interaction with molecular targets through its functional groups. The bromine atoms and thiocyanate group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dibromo-4-fluoroaniline: Similar structure but with a fluorine atom instead of a thiocyanate group.
2,6-dibromo-4-nitroaniline: Contains a nitro group, leading to different reactivity and applications.
4-bromo-2,6-difluoroaniline:
Uniqueness
2,6-dibromo-4-thiocyanatoaniline is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of bromine and thiocyanate groups makes it a versatile compound for organic synthesis and materials science.
Propriétés
Numéro CAS |
14030-87-6 |
|---|---|
Formule moléculaire |
C7H4Br2N2S |
Poids moléculaire |
308.00 g/mol |
Nom IUPAC |
(4-amino-3,5-dibromophenyl) thiocyanate |
InChI |
InChI=1S/C7H4Br2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2 |
Clé InChI |
YEFZRZZEOPGYRF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N)Br)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)

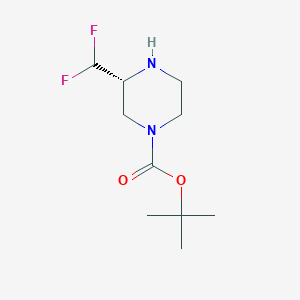
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
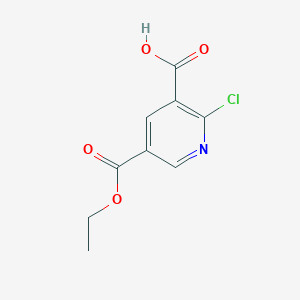
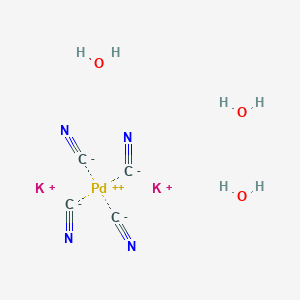


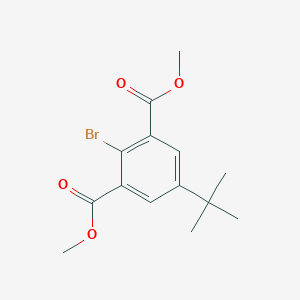
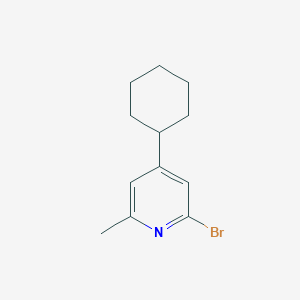
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
